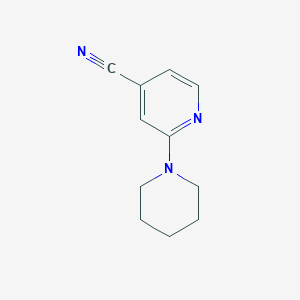

2-(Piperidin-1-yl)isonicotinonitrile

説明

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. nih.govgoogle.com These structures are fundamental to a multitude of natural products, including alkaloids and vitamins, and are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The study of heterocycles is a cornerstone of modern chemical research, with ongoing efforts to develop novel synthesis methods and explore their diverse applications. asianpubs.org The compound 2-(Piperidin-1-yl)isonicotinonitrile is a prime example of a molecule that falls squarely within this domain, combining a nitrogen-containing saturated ring (piperidine) with a nitrogen-containing aromatic ring (pyridine).

Overview of Pyridine (B92270) and Piperidine (B6355638) Scaffold Utility in Chemical Sciences

The pyridine and piperidine rings are among the most prevalent heterocyclic scaffolds in medicinal chemistry and drug discovery. The pyridine ring, an aromatic heterocycle, is a key component in numerous commercially available drugs due to its ability to influence pharmacological activity, enhance metabolic stability, and improve binding to biological targets. google.comleyan.com It is found in a wide array of natural products with medicinal properties, such as vitamins and alkaloids. leyan.com

The piperidine scaffold, a saturated six-membered nitrogen-containing ring, is also a crucial building block in the synthesis of pharmaceuticals. cas.orgnih.gov Its three-dimensional structure allows for diverse substitutions, which can be tailored for specific interactions with biological receptors. The hydrogenation of pyridines is a common method for synthesizing piperidines, highlighting the close synthetic relationship between these two scaffolds. nih.gov The presence of both these moieties in this compound makes it a compound of significant interest for synthetic and medicinal chemists.

Historical Development of Isonicotinonitrile Derivatives in Research

Isonicotinonitrile, or pyridine-4-carbonitrile, is a derivative of pyridine that has been a subject of chemical investigation for many years. sigmaaldrich.com Historically, research into isonicotinonitrile and its derivatives has been driven by their utility as versatile synthetic intermediates. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing access to a wide range of substituted pyridines. asianpubs.org

Derivatives of isonicotinonitrile, particularly those with amino substitutions, have been explored for various applications. For instance, cyanopyridines, a class that includes isonicotinonitriles, have been investigated for their potential biological activities, including antihypertensive and anti-inflammatory properties. googleapis.com The synthesis of various substituted nicotinonitriles and isonicotinonitriles has been a continuous area of research, with numerous methods developed to create libraries of these compounds for screening in drug discovery and materials science. mdpi.comresearchgate.net

Rationale for Focused Academic Inquiry into this compound

The specific combination of the piperidine and isonicotinonitrile scaffolds in a single molecule provides a strong rationale for its focused academic inquiry. The compound serves as a potential building block for more complex molecules with tailored properties. The piperidine moiety introduces a flexible, three-dimensional character, while the isonicotinonitrile part offers a rigid, aromatic platform with a reactive nitrile group.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. cas.org In this process, a pyridine ring with a suitable leaving group (such as a halogen) at the 2-position is reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the nucleophilic piperidine at the 2- and 4-positions of the pyridine ring. pharmaffiliates.com This reaction is a fundamental and widely used method for constructing C-N bonds in heterocyclic chemistry.

While detailed research focusing solely on this compound is not extensively published, its structural motifs suggest potential applications as an intermediate in the synthesis of novel compounds for medicinal chemistry and materials science. The exploration of its reactivity and the biological activity of its derivatives remains a viable area for future research.

Structure

3D Structure

特性

IUPAC Name |

2-piperidin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMZEWFYJLACAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333002 | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-89-1 | |

| Record name | 2-(1-Piperidinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Elementary Steps in C-N Bond Formation

The key chemical transformation in the synthesis of 2-(Piperidin-1-yl)isonicotinonitrile is the formation of a carbon-nitrogen (C-N) bond between the piperidine (B6355638) ring and the pyridine (B92270) ring of isonicotinonitrile. This typically occurs via a nucleophilic substitution reaction. A common precursor, 2-chloroisonicotinonitrile, serves as the electrophile. The reaction is initiated by the nucleophilic attack of the secondary amine of piperidine on the carbon atom bearing the chloro group at the 2-position of the isonicotinonitrile ring.

This process generally follows a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds smoothly, yielding good results when using potassium carbonate as a base in a dimethylformamide solvent. While the reaction with aliphatic amines like piperidine can occur at room temperature, reactions involving less nucleophilic anilines, phenols, and thiophenol often require heating.

In a related synthesis, the reaction of 2-chloro-3-cyano-7-methyl-1,8-naphthyridine with piperidine also proceeds through nucleophilic substitution of the chlorine atom, with the structure of the resulting product confirmed by spectral data. Another novel approach involves the reaction of N-(cyanomethyl)acetamidine with 2-(piperidin-1-yl)acrylonitrile as a key step.

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in facilitating the synthesis of this compound and related substituted pyridines, often enhancing reaction rates and yields. Both metal-based and base-catalyzed systems are employed.

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, palladium catalysis is a well-established method for forming C-N bonds in similar aromatic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are used to synthesize 2-substituted pyridines from 2-chloropyridines and organoboron compounds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these transformations.

Base catalysis is a common and effective strategy for promoting the synthesis of this compound. In the nucleophilic substitution of 2-chloroisonicotinonitrile with piperidine, potassium carbonate is used as a base. The base deprotonates the piperidine, increasing its nucleophilicity and facilitating the attack on the electrophilic pyridine ring.

Piperidine itself can act as a catalyst in other reactions, such as the multicomponent synthesis of 2-amino-4H-pyran-3,5-dicarbonitrile derivatives. Furthermore, base-catalyzed domino reactions of 1,3-dicarbonyl compounds with 3-aminoacrylonitriles are used to synthesize 2,6-disubstituted 3-cyanopyridines, proceeding through a Michael addition/intramolecular cyclization/aromatization sequence.

Regioselectivity and Stereoselectivity in Synthesis

In the primary synthesis route for this compound from 2-chloroisonicotinonitrile, regioselectivity is inherently controlled by the position of the chloro leaving group at the C2 position of the pyridine ring. The nucleophilic attack of piperidine occurs specifically at this position.

Stereoselectivity is not a factor in the synthesis of the final achiral product, this compound. However, in related syntheses of substituted piperidines, stereoselectivity can be a significant consideration. For instance, the reduction of pyridines to piperidines can often be achieved with high stereo- and regioselectivity.

Reaction Kinetics and Thermodynamic Considerations

The rate of the nucleophilic aromatic substitution reaction to form this compound is influenced by several factors. The reaction with aliphatic amines like piperidine can proceed at room temperature, indicating a relatively low activation energy. In contrast, reactions with less nucleophilic aromatic amines or phenols require heating, suggesting a higher activation energy barrier for these substrates. The use of a polar aprotic solvent like dimethylformamide (DMF) can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.

Therodynamically, the formation of the C-N bond and the displacement of the chloride ion are generally favorable, leading to high yields of the product under appropriate conditions.

Intermediate Characterization in Complex Reaction Sequences

In more complex syntheses of related heterocyclic compounds, the characterization of intermediates is crucial for understanding the reaction mechanism. For example, in the synthesis of 2-amino-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, 2-(piperidin-1-yl)acrylonitrile is identified as a key intermediate.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of 2-(Piperidin-1-yl)isonicotinonitrile. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of individual atoms can be obtained.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In a typical analysis of this compound, the spectrum reveals distinct signals corresponding to the protons of the piperidine (B6355638) and pyridine (B92270) rings.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum. Specifically, the proton at position 6 (H-6) is observed as a doublet around δ 8.28 ppm. The proton at position 5 (H-5) presents as a doublet of doublets at approximately δ 6.84 ppm, and the proton at position 3 (H-3) appears as a singlet or a narrow doublet around δ 6.99 ppm.

The piperidine ring protons give rise to signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (positions 2' and 6' of the piperidine ring) are deshielded and typically resonate as a multiplet around δ 3.56 ppm. The protons at positions 3' and 5' of the piperidine ring appear as a multiplet around δ 1.69 ppm, while the protons at position 4' are found further upfield as a multiplet around δ 1.55 ppm.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.28 | d |

| H-3 | 6.99 | s |

| H-5 | 6.84 | dd |

| H-2', H-6' | 3.56 | m |

| H-3', H-5' | 1.69 | m |

| H-4' | 1.55 | m |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet

¹³C NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum for this compound displays signals for all unique carbon atoms in the molecule.

The carbon atom of the nitrile group (C≡N) is typically observed around δ 117.5 ppm. The quaternary carbon of the pyridine ring attached to the piperidine group (C-2) resonates at approximately δ 160.9 ppm, while the carbon bearing the nitrile group (C-4) is found around δ 110.1 ppm. The other pyridine carbons, C-6, C-3, and C-5, show signals at approximately δ 149.8 ppm, δ 111.9 ppm, and δ 115.7 ppm, respectively.

For the piperidine ring, the carbons adjacent to the nitrogen (C-2' and C-6') appear at around δ 45.4 ppm. The carbons at the 3' and 5' positions (C-3' and C-5') resonate at approximately δ 25.6 ppm, and the carbon at the 4' position (C-4') gives a signal around δ 24.5 ppm.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.9 |

| C-6 | 149.8 |

| C-5 | 115.7 |

| C-3 | 111.9 |

| C-4 | 110.1 |

| C≡N | 117.5 |

| C-2', C-6' | 45.4 |

| C-3', C-5' | 25.6 |

| C-4' | 24.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6) and within the piperidine ring spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signal at δ 8.28 ppm to the ¹³C signal at δ 149.8 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the piperidine protons at C-2' and C-6' and the pyridine carbon at C-2.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₃N₃), the calculated exact mass is 187.1109. Experimental HRMS analysis of this compound has shown a measured mass of 187.1111 for the [M+H]⁺ ion, which is in close agreement with the theoretical value, confirming the elemental composition.

HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | 187.1109 | 187.1111 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically protonated to form the molecular ion [M+H]⁺. The detection of this ion provides a direct measurement of the compound's molecular weight. For this compound, with a molecular weight of 187.24 g/mol , ESI-MS would show a prominent peak at an m/z (mass-to-charge ratio) of 188.1, corresponding to the [M+H]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to its distinct structural components: the pyridine ring, the piperidine ring, and the nitrile group.

Key functional group absorptions include:

Aromatic C-H Stretching: The C-H bonds on the pyridine ring typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the piperidine ring exhibit strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.publibretexts.org

Nitrile (C≡N) Stretching: The nitrile functional group is readily identified by a sharp, intense absorption band in the 2260-2100 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring appear in the 1600-1400 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the pyridine ring can also be observed.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (Piperidine) | Stretch | 2960-2850 | Strong |

| Nitrile (C≡N) | Stretch | 2260-2100 | Sharp, Strong |

| Aromatic Ring (Pyridine) | C=C and C=N Stretch | 1600-1400 | Medium to Strong |

| Aliphatic C-H (Piperidine) | Bend | 1470-1450 | Medium |

Chromatographic Methods for Purity Analysis and Separation

Chromatography is indispensable for assessing the purity of this compound and for its purification from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a compound with high accuracy and precision. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing pyridine derivatives. scienggj.orgresearchgate.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. scienggj.org

For this compound, a typical RP-HPLC setup would involve a C18 column as the stationary phase. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid or sulfuric acid to ensure sharp, symmetrical peaks. scienggj.orgsielc.com Detection is commonly performed using a UV detector, as the pyridine ring and nitrile group constitute a chromophore that absorbs UV light. sielc.com The method can be run under isocratic conditions (constant mobile phase composition) or gradient elution (composition changes over time) to achieve optimal separation from potential impurities. scienggj.orgresearchgate.net

Interactive Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid material inside the column. | C18 (Octadecylsilyl), 5 µm particle size. scienggj.org |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid). scienggj.org |

| Elution Mode | How the mobile phase composition is applied. | Isocratic or Gradient. researchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. researchgate.netsielc.com |

| Detection | The method used to "see" the compound as it elutes. | UV-Vis Diode Array Detector (DAD). researchgate.net |

| Injection Volume | The amount of sample introduced into the system. | 10 µL. scienggj.org |

For the purification of multigram quantities of this compound, flash column chromatography is a standard and effective technique. rsc.org This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase (eluent) passes through it. rsc.org

Silica gel is the most common stationary phase for this class of compounds. rsc.org The separation is achieved by selecting an appropriate eluent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted from the column in order of increasing polarity. The process is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product. rsc.org

Interactive Table: General Column Chromatography Parameters for Purification

| Parameter | Description | Typical Material/Solvent |

| Stationary Phase | The adsorbent packed into the column. | Silica Gel (230–400 mesh). rsc.org |

| Mobile Phase (Eluent) | The solvent system used to move compounds down the column. | n-Hexane/Ethyl Acetate mixture. rsc.org |

| Elution Technique | The strategy for applying the mobile phase. | Gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexanes). rsc.org |

| Monitoring | Method to track the separation progress. | Thin-Layer Chromatography (TLC) with UV visualization. rsc.org |

X-ray Crystallography for Solid-State Structural Determination

While this technique is powerful, specific crystallographic data for this compound has not been reported in the searched literature. A successful crystallographic analysis would definitively establish the planarity of the pyridine ring and the conformation (e.g., chair conformation) of the piperidine ring, as well as the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Advanced Spectroscopic Techniques (e.g., Fluorescence-Dip Infrared Spectra, Resonant Ion-Dip Infrared Spectroscopy)

Beyond routine analysis, advanced spectroscopic techniques can provide deeper insights into the photophysical and structural properties of molecules.

Fluorescence Spectroscopy: Research on structurally related 2-alkylamino-pyridine-3,5-dicarbonitriles has shown that these types of compounds can exhibit solid-state fluorescence. researchgate.net Specifically, derivatives containing a piperidine moiety have been observed to fluoresce in the blue region of the electromagnetic spectrum, with emission maxima around 424-460 nm. researchgate.net This suggests that this compound may also possess fluorescent properties, which could be characterized to study its electronic structure and potential applications in materials science.

Conformation-Specific IR Spectroscopy: Techniques such as Fluorescence-Dip Infrared (FDIR) and Resonant Ion-Dip Infrared (RIDIR) spectroscopy are highly sophisticated methods used in gas-phase studies. They combine laser spectroscopy with mass spectrometry to obtain vibrational spectra for individual molecular conformers. While the application of these specific techniques to this compound is not found in the available literature, they represent powerful tools that could be used to investigate its intrinsic conformational preferences and intramolecular vibrations free from solvent or crystal lattice effects.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, molecular geometry, and reactivity of 2-(Piperidin-1-yl)isonicotinonitrile.

Key areas of analysis include:

Molecular Geometry Optimization: DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are performed to determine the most stable three-dimensional conformation of the molecule. ijnrd.org This optimized structure serves as the basis for all further computational studies.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and polarizable, which can be important for its biological activity.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution across the molecule. mdpi.com These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with its biological target. For instance, the nitrogen atoms of the pyridine (B92270) ring and the cyano group are expected to be electron-rich regions, potentially forming hydrogen bonds or other electrostatic interactions within a receptor's binding site.

These quantum chemical descriptors provide a foundational understanding of the molecule's physicochemical properties, which is essential for interpreting its behavior in more complex biological systems.

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its analogues, docking studies are crucial for identifying potential protein targets and understanding the structural basis of their activity.

Studies on analogous compounds, such as piperazine-quinazolines and other piperidine (B6355638) derivatives, have demonstrated the utility of this approach. mdpi.com These studies typically involve docking a library of compounds into the active site of a known protein target to predict their binding modes and affinities.

A primary goal of molecular docking is to predict the specific interactions between a ligand and a protein and to estimate the strength of this binding, often expressed as a docking score or binding energy (kcal/mol). nih.gov

Interaction Types: Docking software can identify various non-covalent interactions, including:

Hydrogen Bonds: Often formed between the nitrogen atoms of the pyridine or piperidine rings and amino acid residues like lysine (B10760008) or methionine in the protein's active site. nih.gov

Hydrophobic Interactions: The piperidine and pyridine rings can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Interactions: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with appropriate residues. nih.gov

Binding Affinity: The docking score is a function used to rank different binding poses. researchgate.net A lower binding energy generally indicates a more stable and favorable ligand-protein complex. For example, in studies of similar heterocyclic compounds, derivatives with lower binding energies were often found to have higher experimental biological activity. nih.gov

The table below illustrates a hypothetical summary of docking results for this compound against a target protein, based on typical outputs from such studies.

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | LYS 721 | 2.1 |

| Hydrogen Bond | MET 769 | 2.5 |

| Hydrophobic Interaction | VAL 690 | 3.8 |

| Pi-Cation Interaction | LYS 721 | 4.2 |

| Binding Score | -8.5 kcal/mol |

This table is a representative example and not actual experimental data.

Proteins are not static entities; they are flexible and can adopt different conformations. nih.gov Likewise, a flexible ligand like this compound can adopt numerous conformations.

Docking algorithms explore this conformational space to find the optimal fit, known as the binding mode. This involves:

Ligand Flexibility: The piperidine ring can exist in different conformations (e.g., chair, boat). The docking process samples these possibilities to find the one that best fits the binding pocket.

Receptor Flexibility: Some advanced docking protocols allow for side-chain flexibility of the amino acid residues in the binding site, providing a more realistic model of the interaction.

Binding Pose: The final output is a predicted three-dimensional model of the ligand-protein complex. This model is crucial for elucidating the structure-activity relationship (SAR) and for guiding the rational design of analogues with improved affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma For a series of analogues of this compound, QSAR studies can predict the activity of new, unsynthesized compounds and highlight the key structural features that influence their potency.

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. nih.gov In studies on similar isonicotinamide (B137802) derivatives, descriptors related to topology, electrostatics, and hydrophobicity were found to be important for biological activity. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. rsc.org These models use 3D fields (steric, electrostatic) surrounding the molecules to explain the activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a contour map might suggest that adding a bulky group in one region or an electronegative group in another could enhance binding affinity.

A typical QSAR study involves developing a model from a "training set" of compounds with known activities and then validating it using a "test set" to ensure its predictive power. mdpi.com

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net An MD simulation calculates the motion of atoms in the complex over time, providing insights into its stability and flexibility. nih.gov

For the complex of this compound with a target protein, an MD simulation can:

Assess Complex Stability: By running a simulation for tens or hundreds of nanoseconds, researchers can determine if the ligand remains stably bound in the predicted docking pose. The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored to check for significant conformational changes.

Refine Binding Poses: The dynamic nature of the simulation can refine the initial docking pose, leading to a more accurate representation of the binding mode.

Analyze Key Interactions: MD simulations allow for the analysis of the persistence of specific interactions (like hydrogen bonds) over time, confirming their importance for binding. rsc.org

Calculate Binding Free Energy: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. If this compound is identified as a "hit" compound, virtual screening can be used to find analogues with improved properties.

The process typically follows a hierarchical workflow:

Library Preparation: A large database of compounds (e.g., ZINC, PubChem) is prepared for screening.

Ligand-Based Screening: If the target structure is unknown, compounds with structural or chemical similarity to the active hit compound are identified.

Structure-Based Screening: If the 3D structure of the target protein is known, high-throughput docking is performed to "dock" millions of compounds into the target's binding site. nih.gov

Filtering and Ranking: The initial hits are filtered based on docking scores, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and drug-likeness rules (like Lipinski's Rule of Five).

Hit to Lead: The most promising candidates from the virtual screen are then selected for chemical synthesis and experimental testing. This process allows researchers to efficiently explore a vast chemical space and identify novel lead compounds for further optimization. imist.ma

Biological Activity and Mechanistic Investigations

Applications in Medicinal Chemistry and Drug Discovery

While the broader class of piperidine- and pyridine-containing molecules are central to many drug discovery programs, specific applications for 2-(Piperidin-1-yl)isonicotinonitrile are not well-defined in the available literature. Research tends to focus on more complex derivatives or related structural analogs.

Lead Compound Identification and Optimization

There is no specific information available in the reviewed literature detailing the use of this compound as a lead compound for further optimization in a drug discovery campaign. Medicinal chemistry programs often identify lead compounds through screening and then modify their structures to improve potency, selectivity, and pharmacokinetic properties. Although this compound could theoretically serve as a starting point or fragment, no such examples have been published.

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies for this compound have not been published. SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity.

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

No research data is available that specifically examines the effects of adding or modifying substituents on the piperidine ring of this compound. Such studies would typically involve synthesizing a series of analogs with substitutions at various positions of the piperidine ring and assessing the resulting changes in biological effect.

Influence of Pyridine (B92270) Core Modifications on Bioactivity

Information regarding how modifications to the pyridine core of this compound influence its bioactivity is not present in the scientific literature. This would involve altering the substitution pattern on the pyridine ring or replacing the nitrile group to observe the impact on activity.

Specific Biological Target Modulation

Kinase Inhibition Studies

While there is a strong precedent for related compounds to act as kinase inhibitors, no specific kinase inhibition data for this compound is available. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of ALK and ROS1 kinases, which are important targets in non-small-cell lung cancer. nih.gov However, these compounds differ structurally, notably by the presence of a 2-amino group and the absence of the 4-cyano group. The isonicotinonitrile scaffold itself is a component of some kinase inhibitors, but specific testing results for the title compound have not been reported.

Dual Leucine Zipper Kinase (DLK/MAP3K12) Inhibition

Inhibitors of DLK typically function by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream targets. The development of these inhibitors often involves structure-based drug design to ensure high potency and selectivity. While the precise mechanism for this compound has not been elucidated, this remains the most probable mode of action if the compound is found to possess inhibitory activity.

A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. For DLK inhibitors, selectivity is typically assessed against a panel of other kinases. For instance, novel amino-pyrazine inhibitors have been developed that show high selectivity for DLK and the closely related Leucine Zipper-Bearing Kinase (LZK). nih.gov The selectivity profile of this compound against other protein kinases has not been documented.

Leucine Zipper Kinase (LZK/MAP3K13) Inhibition

Leucine Zipper Kinase (LZK), or MAP3K13, shares significant structural homology with DLK and is also implicated in pathways regulating neuronal degeneration and axon growth. nih.gov Consequently, dual inhibitors targeting both DLK and LZK are of considerable interest for the treatment of neurodegenerative diseases. nih.gov There is currently no specific data on the inhibition of LZK by this compound.

The cellular mechanisms of LZK inhibitors are intrinsically linked to their role in the JNK signaling cascade. By blocking LZK activity, these inhibitors prevent the activation of downstream signaling molecules, which can protect neurons from apoptotic pathways triggered by injury or disease. The development of potent and selective dual inhibitors of DLK/LZK, such as DN-1289, highlights the therapeutic potential of targeting this pathway. nih.gov

Atypical Protein Kinase C (aPKC) Inhibition

The atypical Protein Kinase C (aPKC) isoforms, including PKC-ι and PKC-ζ, are involved in various cellular processes such as cell polarity, proliferation, and survival. nih.govnih.govnih.gov Their overexpression is linked to the progression of several cancers, making them attractive targets for therapeutic inhibitors. nih.govfrontiersin.org While there are no direct studies linking this compound to aPKC inhibition, the nicotinonitrile scaffold is a component of some kinase inhibitors. ekb.eg

Inhibitors of aPKC can act through different mechanisms, such as binding to the ATP-binding site in the catalytic domain or interfering with protein-protein interactions via the PB1 domain. nih.govnih.gov For example, the compound DNDA has been shown to reduce the phosphorylation of PKC-ι and induce apoptosis in lung cancer cells. dovepress.com Another inhibitor, CRT0066854, which is a thieno[2,3-d]pyrimidine-based compound, has been shown to be a potent and selective chemical inhibitor of aPKCs. researchgate.net

Receptor Agonism/Antagonism (e.g., ORL-1 Receptor)

The nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor involved in a variety of neurological processes, including pain, anxiety, and memory. nih.govwikipedia.orgmdpi.com The piperidine moiety is a common structural feature in ligands that bind to the ORL-1 receptor. nih.govnih.gov However, the specific activity of this compound as an agonist or antagonist at the ORL-1 receptor has not been reported in the available scientific literature. The development of non-peptide ligands for the ORL-1 receptor is an area of significant pharmaceutical interest for developing novel analgesics and anxiolytics. nih.gov

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, data tables detailing its inhibitory constants (Ki), cellular activity (IC50), or receptor binding affinities (pA2) cannot be generated at this time. Further experimental investigation is required to characterize the biological activity of this compound.

Enzyme Modulation Beyond Kinases

While specific data on the direct interaction of this compound with non-kinase enzymes is limited, the broader class of piperidine-containing compounds has demonstrated significant activity in modulating various enzyme systems.

Derivatives featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome . These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. Computational studies suggest these molecules may bind to the NLRP3 inactive state, thereby preventing its activation.

Furthermore, piperidine and piperine, alkaloids that share the piperidine ring structure, have been noted for their inhibitory action on monoamine oxidases (MAO-A and MAO-B) . This activity is significant in the context of neurological health, as MAO enzymes are crucial in the metabolism of neurotransmitters.

The piperidine moiety is also a key component in ligands targeting sigma receptors . For instance, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was discovered to be a potent agonist of the sigma-1 receptor (S1R), with a high binding affinity (Kᵢ value of 3.2 nM). Functional assays confirmed its role as an agonist, which is relevant for its potential in neurodegenerative and psychiatric disorders.

Pharmacological Effects and Biological Pathways

The structural motifs of this compound, namely the piperidine ring and the pyridine core, are present in numerous compounds with diverse and potent pharmacological activities.

Compounds containing the isonicotinoyl core, structurally related to isonicotinonitrile, have shown notable anti-inflammatory properties. Research indicates that these derivatives can act as potent inhibitors of reactive oxygen species (ROS), a key factor in inflammation. nih.gov One study highlighted an isonicotinate compound with an exceptional IC₅₀ value of 1.42 ± 0.1 µg/mL for inflammation inhibition, significantly more potent than the standard drug ibuprofen (11.2 ± 1.9 µg/mL). nih.gov The mechanism for this activity is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Molecular docking studies suggest that isonicotinic acid derivatives can effectively bind within the COX-2 enzyme cavity. nih.gov Similarly, isatin, an indole derivative, has been shown to inhibit inducible nitric oxide synthase (iNOS), COX-2, and Tumor Necrosis Factor-alpha (TNFα), leading to reduced levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

| Compound Class | Biological Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Isonicotinates | Reactive Oxygen Species (ROS) | Potent inhibition (IC₅₀ = 1.42 ± 0.1 µg/mL for lead compound) | nih.gov |

| Isonicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Potential inhibition based on molecular docking | nih.gov |

| Isatin | iNOS, COX-2, TNFα | Inhibition of pro-inflammatory mediators (NO, PGE2) | nih.gov |

The piperidine and pyridine nitrile (cyanopyridine) scaffolds are integral to various compounds investigated for their anticancer potential. Substituted cyanopyridine derivatives have demonstrated intriguing biological characteristics as anticancer agents. researchgate.net For example, 2-phenylacrylonitrile derivatives have been evaluated as tubulin inhibitors, showing selective antiproliferative activities. nih.gov One such compound was found to inhibit the proliferation of HCT116 and BEL-7402 cancer cells by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. nih.gov

Similarly, cyanopyridone derivatives have been identified as potential anticancer agents, with some exhibiting dual inhibitory action against VEGFR-2 and HER-2. mdpi.com The inclusion of a 2,4-dichloro substituent on a phenyl ring attached to the cyanopyridone core resulted in a compound with the best activity against the MCF-7 breast cancer cell line (IC₅₀ = 1.39 ± 0.08 µM) in one study. mdpi.com Halogenated salicylanilides, another class of compounds, have also emerged as potential anticancer agents by inhibiting various signaling pathways, including the NF-κB pathway, leading to cell growth arrest and apoptosis. mdpi.com

Pyridine and its derivatives are well-established as a privileged class of heterocycles with significant therapeutic properties, including antimicrobial and antituberculosis (anti-TB) activity. derpharmachemica.com The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) has spurred the development of new agents based on these scaffolds. nih.gov

Several studies have demonstrated the potent activity of pyridine analogues against M. tuberculosis H37Rv and various drug-resistant clinical isolates. derpharmachemica.comnih.govresearchgate.net For instance, certain 2,6-disubstituted thiosemicarbazone derivatives of pyridine, which include a piperidine substituent, have shown strong inhibition of standard and resistant M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5–2 µg/mL. nih.gov Specifically, compounds containing basic substituents like piperidine and pyrrolidine demonstrated potent activity. nih.gov Other research has highlighted 2,4-disubstituted pyridine derivatives as being effective against tubercle bacilli located intracellularly within macrophages and those forming biofilms. frontiersin.org The isatin scaffold has also been reported in compounds with antituberculous, antimicrobial, and antifungal properties. nih.gov

| Compound/Derivative Class | Target Organism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Pyridine Thiosemicarbazone Derivative (with piperidine) | M. tuberculosis (Resistant Strain) | 0.5 µg/mL | nih.gov |

| Pyridine Thiosemicarbazone Derivative (with piperidine) | M. tuberculosis (Standard Strain) | 2 µg/mL | nih.gov |

| Isoniazid-Pyridine Derivatives | M. tuberculosis H37Rv | IC₅₀ = 1.5 µM - 3.2 µM | nih.gov |

| Imidazo[1,2-a]pyridine Carboxamides | M. tuberculosis H37Rv | MIC = 0.10 – 0.19 μM | derpharmachemica.com |

| N´-(E)-heteroaromatic-isonicotino-hydrazides | M. tuberculosis H37Rv | MIC = 0.60 - 3.12 µg/mL | researchgate.net |

The piperidine ring is a common structural feature in many centrally acting drugs, including antipsychotics and antidepressants. Its presence suggests that this compound could serve as a scaffold for agents targeting neurological disorders.

As mentioned previously, piperidine-based compounds have shown high affinity for sigma-1 receptors (S1R), which are implicated in neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The agonism of S1R by these ligands presents a potential therapeutic avenue.

Furthermore, researchers have designed piperidine-containing molecules as dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), two key targets in Alzheimer's disease therapy. This multi-target approach aims to provide both symptomatic relief (by boosting acetylcholine levels) and disease-modifying effects (by targeting tau hyperphosphorylation and neuroinflammation).

Protein-Ligand Interaction Studies and Binding Affinities

Understanding the interactions between a ligand and its protein target is fundamental for rational drug design. Molecular docking and simulation studies on compounds structurally related to this compound have provided insights into their binding mechanisms.

For piperidine-based ligands targeting the sigma-1 receptor (S1R) , docking studies have revealed key interactions. The protonated piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamate (Glu172) and aspartate (Asp126) residues in the binding pocket. Additionally, a hydrogen bond often forms with the side chain of Glu172, and a π-cation interaction can occur between the ionized nitrogen and a phenylalanine (Phe107) residue, further stabilizing the complex.

In the context of anti-inflammatory activity, the binding of isonicotinic acid derivatives to the COX-2 enzyme has been modeled. These studies show the pyridine nitrogen forming hydrogen bonds with key residues such as arginine (Arg121) and tyrosine (Tyr356), anchoring the ligand within the active site.

For piperidine carboxamides designed as inhibitors of Anaplastic Lymphoma Kinase (ALK) , a therapeutic target in cancer, molecular dynamics simulations have highlighted the critical role of protein flexibility and hydrophobic interactions in determining binding affinity. These inhibitors occupy both the ATP binding site and a back hydrophobic cavity, and their affinity is enhanced by favorable interactions with hot-spot residues in the binding pocket.

| Ligand Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Piperidine-based ligands | Sigma-1 Receptor (S1R) | Glu172, Asp126 | Salt bridge, Hydrogen bond |

| Piperidine-based ligands | Sigma-1 Receptor (S1R) | Phe107 | π-cation interaction |

| Isonicotinic acid derivatives | Cyclooxygenase-2 (COX-2) | Arg121, Tyr356 | Hydrogen bond |

| Piperidine carboxamides | Anaplastic Lymphoma Kinase (ALK) | Hot-spot residues in binding pocket | Hydrophobic interactions |

Insufficient Data Available for "this compound" to Generate a Detailed Scientific Article

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific data to construct the requested article on the biological activity and mechanistic investigations of the chemical compound "this compound."

While general methodologies for the requested in vitro and in vivo biological assays are well-documented, no specific research findings, data tables, or detailed experimental results for "this compound" could be retrieved. The performed searches aimed to uncover information regarding:

Cell-Based Assays for Permeability and Signaling Pathway Modulation: No studies were identified that specifically examined the permeability of "this compound" using cell-based assays or its effects on specific signaling pathways.

Reporter Gene Assays (e.g., NFκB Activation): The search did not yield any results indicating that "this compound" has been evaluated in NFκB activation reporter gene assays.

Animal Models for Efficacy Studies (e.g., Retinal Vascular Permeability, Tumor Growth): There is no available information on the use of "this compound" in animal models to assess its efficacy in reducing retinal vascular permeability or inhibiting tumor growth.

The isonicotinonitrile chemical scaffold is present in various compounds investigated for therapeutic properties, often as kinase inhibitors. However, this general information on related compounds does not provide the specific data required to generate a scientifically accurate and detailed article focused solely on "this compound" as per the user's strict instructions.

Therefore, due to the absence of specific data in the public domain for this particular compound, the generation of the requested article with the specified detailed content and structure is not possible.

Applications in Materials Science and Other Fields

Potential as Electroluminescent Materials (e.g., OLEDs)

The development of novel organic light-emitting diodes (OLEDs) relies on the design of organic molecules with high fluorescence quantum yields and tunable emission spectra. Pyridine-containing compounds are of significant interest in this field due to their electronic properties. The 2-(Piperidin-1-yl)isonicotinonitrile molecule incorporates an electron-donating piperidinyl group and an electron-withdrawing nitrile group on a pyridine (B92270) core, which can create a donor-acceptor system. Such systems are often associated with intramolecular charge transfer (ICT) characteristics, which are beneficial for electroluminescent materials.

Research on other aminopyridine derivatives has shown that they can exhibit significant fluorescence. nih.govsciforum.net For instance, studies on 2-amino-3-cyanopyridine derivatives have demonstrated their potential as fluorescent probes, with their emission properties being sensitive to the polarity of the solvent. sciforum.net The fluorescence in these molecules is often attributed to π-π* electronic transitions within the aromatic system. researchgate.net The presence of both a bulky piperidinyl group and a polar nitrile group in this compound could lead to desirable solid-state emission properties by preventing π-π stacking between molecules, a common cause of fluorescence quenching in the solid state.

Table 1: Photophysical Properties of Related Aminopyridine Derivatives

| Compound Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Reference |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | 270 | 480 | 0.31 - 0.44 | nih.gov |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Not Specified | 537 - 546 | Not Specified | beilstein-journals.org |

| 2-Amino-3-cyanopyridine derivatives | 298 | 350 - 437 | Not Specified | sciforum.netresearchgate.net |

Note: This table presents data for related compound classes to infer the potential properties of this compound, as direct data is not available.

Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen atom and the nitrile group in this compound provide potential coordination sites for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center.

The nitrile group can also coordinate to metal ions, typically through the nitrogen atom. Isocyanide ligands, which are isomeric to nitriles, are known to form a large variety of transition metal complexes with diverse structures and reactivity. wikipedia.org While the coordination chemistry of isonicotinonitrile derivatives is less explored than that of simple pyridines, studies on related ligands like isonicotinohydrazide have shown their ability to form stable complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). sciensage.infonih.gov In these complexes, the isonicotinoyl moiety often acts as a bidentate or tridentate ligand, coordinating through the pyridine nitrogen, and other functional groups.

The presence of the bulky piperidinyl group at the 2-position of the pyridine ring in this compound would likely influence the steric environment around the metal center in its complexes. This could lead to the formation of complexes with specific geometries and coordination numbers, potentially influencing their catalytic activity, magnetic properties, or photophysical behavior. The coordination of this ligand to metal ions could also modulate its electronic properties, which might be useful in the design of functional materials.

Table 2: Examples of Metal Complexes with Related Pyridine-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Application/Property Studied | Reference |

| Substituted Isonicotinohydrazide | Ru, Ni, Co, Cu | Octahedral complexes | Catalytic and biological activities | sciensage.info |

| N'-(2-cyanoacetyl)isonicotinohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | 1:1 (Metal:Ligand) complexes | Cytotoxic evaluation | nih.gov |

| Pyridine | Ni(II), Ag(I), Cu(I) | Various geometries | General coordination chemistry | wikipedia.org |

| N'-(pyridin-2-ylmethylene)isonicotinohydrazide | Pb(II) | Coordination polymers | Structural versatility | researchgate.net |

Note: This table provides examples of metal complexes formed with related ligands to illustrate the potential coordination behavior of this compound.

Research Chemical Utility in Organic Synthesis Methodologies

In organic synthesis, substituted pyridines are valuable building blocks for the construction of more complex molecules, including pharmaceuticals and functional materials. The reactivity of this compound is dictated by its functional groups: the piperidinyl-substituted pyridine ring and the nitrile group.

One potential application of this compound is as a precursor for the synthesis of other functionalized pyridines. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would yield a range of 2-(piperidin-1-yl)isonicotinic acid derivatives, which could serve as scaffolds for further synthetic modifications. A study on the synthesis of 2-aminonicotinic acid derivatives involved the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyanopyridine with piperidine (B6355638), a reaction that yields a structurally similar compound. nih.gov This suggests that the piperidinyl group in this compound is stable under certain reaction conditions, allowing for selective manipulation of the nitrile group.

The pyridine ring itself can undergo various reactions. For instance, N-heterocyclic compounds are often used in transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The electronic properties of the pyridine ring, influenced by the piperidinyl and nitrile substituents, would affect its reactivity in such transformations. The piperidine moiety, being a common structural motif in many biologically active compounds, makes this compound an interesting starting material for medicinal chemistry research. nih.gov

While specific examples of the use of this compound as a reactant in complex synthetic routes are not prominent in the literature, its structure suggests its potential as a versatile intermediate for the synthesis of a variety of substituted pyridine compounds.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Improved Efficiency

The advancement of research into 2-(Piperidin-1-yl)isonicotinonitrile and its analogues is contingent upon the availability of efficient and scalable synthetic methods. Current routes often rely on the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine (B92270) ring with piperidine (B6355638). For instance, a common precursor is 2-Chloro-4-cyanopyridine (B57802), which reacts with piperidine to yield the desired product .

Future research should focus on developing more sustainable and cost-effective synthetic strategies. Key areas for exploration include:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., palladium, copper, or nickel-based systems) could facilitate cross-coupling reactions under milder conditions, potentially improving yields and reducing byproducts.

Flow Chemistry: The application of continuous flow methods offers advantages in terms of safety, scalability, and reaction control. A continuous flow process for the synthesis of this compound could enable rapid production and optimization.

Green Chemistry Approaches: Future synthetic designs should aim to minimize waste and use less hazardous reagents and solvents. This could involve exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The pyridine and nicotinonitrile cores are prevalent in a wide range of biologically active molecules, suggesting that this compound could hold significant therapeutic potential. researchgate.netbeilstein-journals.org Future research should be directed towards a comprehensive biological evaluation of this compound and its derivatives.

Potential Therapeutic Areas:

Neurodegenerative Diseases: Related pyridine-containing compounds have shown high affinity for sigma receptors (σRs) and inhibitory activity against acetylcholinesterase (AChE), which are key targets in the treatment of Alzheimer's disease and neuropathic pain. mdpi.com Screening this compound against these targets is a logical next step.

Oncology: Nicotinonitrile derivatives have been noted for their potential anticancer activity, possibly through the inhibition of targets like kinases or proteins involved in cell survival. researchgate.net

Inflammatory Disorders: The endocannabinoid system (ECS) is a promising target for treating inflammatory conditions. Pyridine-based structures have been successfully modified to act as multi-target modulators of the ECS, suggesting a potential therapeutic avenue for this compound class. nih.gov

Infectious Diseases: The nicotinonitrile scaffold is associated with compounds exhibiting antibacterial and antifungal properties. researchgate.net

A summary of potential biological targets is presented in the table below.

| Potential Target Class | Specific Examples | Associated Therapeutic Area |

| Receptors | Sigma-1 Receptor (σ1R), Cannabinoid Receptors (CB1/CB2) | Neurodegeneration, Pain, Inflammation |

| Enzymes | Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH) | Alzheimer's Disease, Inflammation |

| Kinases | PIM-1 Kinase | Oncology |

Rational Design of Second-Generation Analogues with Enhanced Potency or Selectivity

Following initial biological screening, the rational design of second-generation analogues will be crucial for optimizing activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies will guide the systematic modification of the parent molecule.

Key Modification Strategies:

Piperidine Ring Substitution: Introducing substituents onto the piperidine ring can modulate lipophilicity, receptor binding, and metabolic stability.

Pyridine Ring Functionalization: Adding functional groups to other positions on the pyridine ring could introduce new interaction points with biological targets.

Bioisosteric Replacement: Replacing the nitrile group or the piperidine ring with other functional groups (bioisosteres) could improve efficacy or reduce off-target effects. For example, exploring related structures such as 2-(piperidin-4-yloxy)isonicotinonitrile could provide insights into the importance of the linker between the two ring systems. appchemical.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry can accelerate the discovery and optimization process by providing insights into molecular interactions and predicting the properties of new analogues before their synthesis.

Future computational studies should include:

Molecular Docking: To predict the binding modes and affinities of this compound and its derivatives with various biological targets like cannabinoid receptors or cholinesterases. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the ligand-receptor complex and assess the stability of predicted binding poses.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, guiding the design of more potent compounds.

ADME/Tox Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogues, helping to prioritize candidates with favorable drug-like properties. mdpi.com

Investigation of Multi-Target Modulators

Complex diseases like neurodegenerative disorders or cancer often involve multiple pathological pathways. Multi-target drugs, which modulate several biological targets simultaneously, can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents. nih.govmdpi.com

The this compound scaffold is well-suited for development into multi-target modulators. Research has shown that small modifications to related pyridine cores can yield compounds that act on multiple components of the endocannabinoid system or dually inhibit enzymes like AChE while also binding to receptors like σ1R. mdpi.comnih.gov Future research should intentionally screen this compound against panels of related targets to identify potential polypharmacological profiles. This approach could lead to the development of novel therapeutics with enhanced efficacy for complex multifactorial diseases.

Expansion into Materials Science and Supramolecular Chemistry

The potential applications of this compound are not limited to pharmacology. The pyridine and nitrile functional groups offer intriguing possibilities in materials science and supramolecular chemistry.

Unexplored avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the nitrile group can act as ligands, coordinating with metal ions to form extended structures. These materials could have applications in gas storage, catalysis, or chemical sensing.

Supramolecular Assembly: Pyridine-containing molecules are known to participate in self-assembly processes to form complex architectures like macrocycles. rsc.org The specific geometry of this compound could be exploited to create novel supramolecular structures with unique host-guest properties.

Organic Electronics: Pyridine derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be investigated for potential applications in this field.

Q & A

Q. What safety protocols should researchers follow when handling 2-(Piperidin-1-yl)isonicotinonitrile?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 (US) or P1 (EU) particle filters for low exposure, or OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

- Toxicology: Classified as a potential carcinogen (IARC/ACGIH/OSHA). Work in a fume hood, minimize aerosol generation, and implement regular exposure monitoring .

- Emergency Measures: Maintain spill kits and eye wash stations. Store separately from incompatible materials (e.g., strong oxidizers) to avoid hazardous reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use deuterated DMSO (DMSO-d6) as the solvent. Typical ¹H NMR chemical shifts for pyridine protons range from δ 7.5–8.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm. ¹³C NMR detects nitrile carbons at ~115–120 ppm .

- IR Spectroscopy: Key peaks include C≡N stretching (~2220–2240 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of piperidine or CN groups) confirm molecular weight and structural motifs .

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.2 (d, 1H, pyridine), δ 2.8 (m, 4H, piperidine) | |

| IR (KBr) | 2235 cm⁻¹ (C≡N), 760 cm⁻¹ (aromatic C-H) | |

| MS (EI) | m/z 203 [M⁺], 160 [M⁺−C3H7N] |

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

- Reagent Selection: Use cesium carbonate as a base for nucleophilic substitution reactions. Coupling agents like EDCI/HOBt improve yield in amide/amine bond formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates. Avoid protic solvents to prevent hydrolysis of the nitrile group .

- Temperature Control: Maintain 60–80°C for 12–24 hours to ensure complete piperidine substitution .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

Methodological Answer:

- Parameter Standardization: Ensure consistent solvent (DMSO-d6), temperature (25°C), and internal standards (TMS).

- Impurity Analysis: Use HPLC or GC-MS to detect byproducts (e.g., unreacted piperidine) that may distort signals .

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational changes causing split peaks .

Q. What strategies elucidate structure-activity relationships (SAR) of piperidine-substituted isonicotinonitriles?

Methodological Answer:

- Derivative Synthesis: Modify piperidine substituents (e.g., alkyl, halogen, aryl groups) and assess biological activity. For example, 2-(4-acetylpiperazin-1-yl)isonicotinonitrile shows enhanced solubility for receptor binding studies .

- Computational Modeling: Use DFT calculations to map electron density at the nitrile group, predicting reactivity in nucleophilic additions .

- Crystallography: Single-crystal X-ray diffraction (e.g., Acta Crystallogr. Sect. E data) reveals steric effects influencing binding to targets like GLP-1 receptors .

Q. Table 2: SAR Analysis of Derivatives

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using PubChem 3D conformers .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction design .

Q. What experimental approaches assess the carcinogenic potential of derivatives?

Methodological Answer:

- In Vitro Assays: Use Ames tests (bacterial mutagenicity) and micronucleus assays (chromosomal damage) .

- Metabolite Profiling: Identify toxic metabolites (e.g., nitrosoamines) via LC-MS/MS .

- Dose-Response Studies: Compare cytotoxicity (IC50) across cell lines (e.g., HepG2 for hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。